2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process involving the reaction of 2,2,3,3,4,4,4-heptafluorobutanoyl chloride with 2-fluoro-5-(trifluoromethyl)aniline under controlled conditions[_{{{CITATION{{{2{Buy 2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl ...](https://www.benchchem.com/zh/product/b2936794). The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts[{{{CITATION{{{_2{Buy 2,2,3,3,4,4,4-heptafluoro-N-2-fluoro-5-(trifluoromethyl)phenyl ....
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process, ensuring consistent quality and yield. Advanced techniques, such as continuous flow chemistry, can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorinated phenyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to reduce the fluorinated groups, although this is less common due to the stability of the fluorine atoms.
Substitution: : Nucleophilic substitution reactions can occur at the amide group, leading to the formation of different amides or other derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions may involve lithium aluminum hydride (LiAlH₄) or other strong reducing agents.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of carboxylic acids or other oxidized derivatives.
Reduction: : Formation of reduced fluorinated compounds.
Substitution: : Formation of various amides or other substituted derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: : Investigated for its biological activity and potential use in drug discovery.
Medicine: : Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: : Utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biological molecules. The exact mechanism of action can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its high fluorine content and specific structural features. Similar compounds include:
2,2,3,3,4,4,4-Heptafluorobutanamide: : Similar structure but without the phenyl group.
2,2,3,3,4,4,4-Heptafluorobutanol: : Similar fluorinated backbone but different functional group.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F11NO/c12-5-2-1-4(9(15,16)17)3-6(5)23-7(24)8(13,14)10(18,19)11(20,21)22/h1-3H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPASGKDAFYPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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